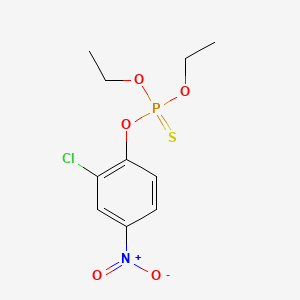
Etofenprox
Descripción general
Descripción
Etofenprox es un derivado piretroide utilizado principalmente como insecticida. Es conocido por su efectividad contra un amplio espectro de plagas, incluidas las que se encuentran en los sectores agrícola, hortícola y de salud pública . This compound funciona al alterar los sistemas nerviosos de los insectos por contacto directo o ingestión . También se utiliza en medicamentos para pulgas en mascotas .
Aplicaciones Científicas De Investigación
Etofenprox tiene una amplia gama de aplicaciones de investigación científica:
Química: Se estudia por sus propiedades químicas únicas y posibles modificaciones para mejorar su efectividad.
Mecanismo De Acción
Etofenprox actúa sobre el sistema nervioso de los insectos al bloquear el cierre de los canales de iones de sodio durante la repolarización . Esta interrupción causa despolarización espontánea de las membranas de las células nerviosas, lo que lleva a hiperactividad a bajas concentraciones y parálisis a altas concentraciones . Los principales objetivos moleculares son los canales de sodio en las células nerviosas .
Análisis Bioquímico
Biochemical Properties
Etofenprox acts on the nervous system of insects, disrupting the function of the sodium channel . This disturbance in the nervous system occurs following direct contact or ingestion of the compound . It has been found that this compound may interact with key cytochrome P450 enzymes, which are known to confer metabolic pyrethroid resistance .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been found to disturb insect nervous systems, leading to hyperactivity at low concentrations and paralysis and death at high concentrations . In addition, it has been found to have effects on thyroid function and hepatic microsomal enzyme induction in rats .
Molecular Mechanism
The molecular mechanism of this compound involves disruption of sodium channel function in the nervous system of insects . This disruption impedes the transmission of nervous impulses, causing spontaneous depolarization of the membranes or repetitive discharges . This mechanism is similar to most synthetic pyrethroids .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have temporal effects. For instance, it has been found that the insecticidal activity of this compound against various insects changes over time . Additionally, it has been noted that this compound may be particularly vulnerable to metabolic resistance mechanisms in vector populations over time .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been found to vary with different dosages. For instance, it has been found that this compound has low acute oral and dermal toxicity in rats, with LD50 values greater than 2000 mg/kg body weight . It should be noted that cats are more susceptible to synthetic pyrethroids than dogs and do not tolerate doses that are harmless for dogs .
Metabolic Pathways
This compound is involved in certain metabolic pathways. It has been found that this compound may interact with key cytochrome P450 enzymes, which are known to confer metabolic pyrethroid resistance . Additionally, it has been found that this compound is rapidly but partially absorbed after oral administration, and it is uniformly distributed through the body .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a specific manner. It has been found that this compound is rapidly but partially absorbed after oral administration, and it is uniformly distributed through the body . It is also transferred via the placenta and via milk .
Subcellular Localization
Given its mode of action on the nervous system of insects, it can be inferred that it likely interacts with the neuronal cells of insects
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: Etofenprox se puede sintetizar utilizando p-tert-butil fenol como material inicial. La síntesis implica cuatro pasos principales de reacción: acetilación, cloración, oxietilación y eterificación . Las condiciones de reacción generalmente incluyen el uso de solventes adecuados y catalizadores para facilitar estas transformaciones.
Métodos de Producción Industrial: En entornos industriales, this compound es producido por Mitsui Chemicals Agro Inc. El proceso de producción implica la formulación de this compound técnico en varias formas, como concentrados emulsionables, polvos mojables y emulsiones de aceite en agua .
Análisis De Reacciones Químicas
Tipos de Reacciones: Etofenprox experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar bajo condiciones específicas, lo que lleva a la formación de varios productos de oxidación.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en this compound.
Sustitución: this compound puede participar en reacciones de sustitución, donde un grupo funcional es reemplazado por otro.
Reactivos y Condiciones Comunes:
Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se emplean normalmente.
Sustitución: Se pueden utilizar varios nucleófilos o electrófilos dependiendo de la sustitución deseada.
Productos Principales Formados: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción podría producir compuestos desoxigenados.
Comparación Con Compuestos Similares
Etofenprox es único entre los insecticidas piretroides debido a su estructura de éter, en contraste con la estructura de éster más común que se encuentra en otros piretroides . Esta diferencia estructural contribuye a su modo de acción distinto y su efectividad. Compuestos similares incluyen:
- Permetrina
- Cipermetrina
- Deltametrina
- Fenvalerato
Se ha demostrado que this compound tiene una menor toxicidad para los mamíferos en comparación con algunos de estos otros piretroides, lo que lo convierte en una opción más segura para su uso en diversas aplicaciones .
Propiedades
IUPAC Name |
1-ethoxy-4-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O3/c1-4-27-22-15-13-21(14-16-22)25(2,3)19-26-18-20-9-8-12-24(17-20)28-23-10-6-5-7-11-23/h5-17H,4,18-19H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YREQHYQNNWYQCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)(C)COCC2=CC(=CC=C2)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9032610 | |
| Record name | Etofenprox | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9032610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80844-07-1 | |
| Record name | Ethofenprox | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80844-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Etofenprox [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080844071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Etofenprox | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9032610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenoxybenzyl-2-(4-ethoxyphenyl)-2-methylpropyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.942 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzene, 1-[[2-(4-ethoxyphenyl)-2-methylpropoxy]methyl]-3-phenoxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.219 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETOFENPROX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0LD7P9153C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















